Cas no 874823-00-4 ((5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine)
(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Chemical and Physical Properties
Names and Identifiers
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- (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine
- 3-Pyridinemethanamine,5-fluoro-2-methoxy-
- 5-fluoro-2-methoxy-N-methylpyridin-3-amine
- 3-Pyridinemethanamine, 5-fluoro-2-methoxy-
- MFCD11848228
- (5-FLUORO-2-METHOXYPYRIDIN-3-YL)METHANAMINE
- SCHEMBL4470876
- (5-Fluoro-2-methoxy-3-pyridyl)methanamine
- AB74754
- SY309620
- F86659
- 874823-00-4
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- Inchi: 1S/C7H9FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3
- InChI Key: QVXDMCWKYOMYHA-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(=C1)CN)OC
Computed Properties
- Exact Mass: 156.06989108g/mol
- Monoisotopic Mass: 156.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 48.1Ų
(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621948-250mg |
(5-Fluoro-2-methoxypyridin-3-yl)methanamine |
874823-00-4 | 98% | 250mg |
¥15976.00 | 2024-04-27 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309620-0.1g |
(5-Fluoro-2-methoxy-3-pyridyl)methanamine |
874823-00-4 | ≥95% | 0.1g |
¥3375.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309620-0.25g |
(5-Fluoro-2-methoxy-3-pyridyl)methanamine |
874823-00-4 | ≥95% | 0.25g |
¥5400.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309620-1g |
(5-Fluoro-2-methoxy-3-pyridyl)methanamine |
874823-00-4 | ≥95% | 1g |
¥13500.00 | 2025-04-12 | |
| Ambeed | A115251-25mg |
(5-Fluoro-2-methoxypyridin-3-yl)methanamine |
874823-00-4 | 95% | 25mg |
$416.0 | 2025-04-16 |
(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Suppliers
(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine
Introduction to (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine (CAS No. 874823-00-4)
Chemical Overview and Structural Features
(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine, with the CAS registry number 874823-00-4, is a heterocyclic amine derivative characterized by its unique pyridine ring structure. The compound features a pyridine ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and an amine group attached to position 3. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in various chemical and pharmaceutical applications.
Synthesis and Chemical Properties
The synthesis of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine involves multi-step organic reactions, often utilizing intermediates such as 5-fluoro-2-methoxypyridine. The introduction of the methylamine group is typically achieved through nucleophilic substitution or reductive amination, depending on the starting materials and reaction conditions. The compound is stable under normal storage conditions but may undergo decomposition under harsh acidic or basic environments.
Applications in Pharmaceutical Research
Recent studies have highlighted the potential of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine as a building block in drug discovery. Its pyridine ring, combined with electron-withdrawing groups like fluorine and methoxy, enhances its ability to act as a bioisostere in medicinal chemistry. For instance, researchers have explored its role in developing selective kinase inhibitors and antidepressant agents, where the methylamine group contributes to hydrogen bonding interactions critical for biological activity.
Biochemical Interactions and Mechanisms
Emerging research indicates that (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine exhibits moderate inhibitory activity against certain protein kinases, which are key targets in cancer therapy. The fluorine substituent enhances lipophilicity, while the methoxy group improves solubility, making the compound suitable for further optimization in preclinical models. Additionally, its methylamine functionality allows for easy modification, enabling researchers to explore diverse pharmacophores for therapeutic applications.
Safety Considerations and Handling Guidelines
As with any chemical compound, proper handling of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine is essential to ensure safety. It should be stored in a cool, dry place away from incompatible substances. Laboratory personnel are advised to wear appropriate personal protective equipment when working with this compound to minimize exposure risks.
Future Directions and Research Opportunities
The continued exploration of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine's properties presents exciting opportunities for innovation in both academic and industrial settings. Ongoing research focuses on optimizing its bioavailability and efficacy as a lead compound in drug development pipelines. Furthermore, advancements in computational chemistry are expected to provide deeper insights into its molecular interactions, paving the way for novel therapeutic strategies.
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